Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Linear Analogs
Spiro[2.5]octan-5-ol exhibits complete conformational restriction with a rotatable bond count of 0, in stark contrast to its monocyclic analog cyclohexanol (rotatable bond count = 0, but with ring-flipping flexibility) and linear analogs like 1-octanol (rotatable bond count = 5). [1] This absolute rigidity is a direct consequence of the spirocyclic framework, locking the molecule into a single, well-defined 3D shape. [2]
| Evidence Dimension | Molecular Flexibility (Number of Rotatable Bonds) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Cyclohexanol (0 rotatable bonds, but conformationally flexible due to ring-flip); 1-Octanol (5 rotatable bonds) |
| Quantified Difference | Spiro[2.5]octan-5-ol is conformationally locked; 1-octanol is highly flexible. |
| Conditions | Computed molecular descriptor analysis (PubChem) [1] |
Why This Matters
Conformational rigidity reduces entropic penalty upon binding to biological targets, often leading to improved potency and selectivity in drug candidates.
- [1] PubChem. (2025). Spiro[2.5]octan-5-ol (Compound Summary). National Center for Biotechnology Information. CID 101183832. View Source
- [2] Hiesinger, K., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 283, 117143. View Source
